molecular formula C13H21N3O2S B12113197 (2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine

(2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine

Cat. No.: B12113197
M. Wt: 283.39 g/mol
InChI Key: XSZCDZFZAFIVCS-UHFFFAOYSA-N
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Description

(2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine is a chemical compound that features a piperazine ring substituted with a 3-methylphenyl group and a sulfonyl ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine can be achieved through a multi-step process involving the following key steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Substitution with 3-Methylphenyl Group:

    Sulfonylation and Ethylamine Introduction:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methyl group on the phenyl ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms. Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the sulfonyl group results in the corresponding sulfide derivative.

    Substitution: Substitution reactions can yield various N-alkyl or N-acyl derivatives of the compound.

Scientific Research Applications

(2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its binding affinity and selectivity for certain receptors . The sulfonyl group contributes to the compound’s solubility and stability, while the ethylamine moiety facilitates its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 3-methylphenyl group enhances its lipophilicity, while the sulfonyl ethylamine group contributes to its solubility and bioavailability. These features make it a valuable compound in the development of therapeutic agents with improved efficacy and safety profiles.

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethanamine

InChI

InChI=1S/C13H21N3O2S/c1-12-3-2-4-13(11-12)15-6-8-16(9-7-15)19(17,18)10-5-14/h2-4,11H,5-10,14H2,1H3

InChI Key

XSZCDZFZAFIVCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCN

Origin of Product

United States

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